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Compound of Interest

Compound Name: Exatecan intermediate 12

Cat. No.: B7819549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for "Exatecan
intermediate 12," systematically known as (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-

f]indolizine-3,6,10(4H)-trione. Despite a comprehensive search of public databases, patents,

and scientific literature, detailed experimental spectroscopic data (NMR, MS) for this specific

intermediate are not publicly available. A certificate of analysis for a commercial sample

confirms that the ¹H NMR and LCMS data are consistent with the assigned structure, however,

the raw data and experimental parameters were not provided.

This guide compiles the known properties of the compound and presents a representative

experimental protocol for acquiring the necessary spectroscopic data for a compound of this

nature.

Physicochemical Properties of Exatecan
Intermediate 12
The following table summarizes the key identification and physical properties of (S)-4-ethyl-4-

hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
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Property Value

Systematic Name
(S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-

pyrano[3,4-f]indolizine-3,6,10(4H)-trione

Synonym Exatecan intermediate 12

CAS Number 110351-94-5

Molecular Formula C₁₃H₁₃NO₅

Molecular Weight 263.25 g/mol

Melting Point 177-185 °C

Representative Experimental Protocols
The following are detailed, representative methodologies for the acquisition of Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a novel organic compound

such as Exatecan intermediate 12. These protocols are based on standard laboratory

practices for the structural elucidation of synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure, including the

connectivity of atoms and the chemical environment of the protons and carbons.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of the dried sample of Exatecan intermediate 12.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d

(CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Solvent: CDCl₃ or DMSO-d₆.

Temperature: 298 K.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum. Integrate the signals and determine the

chemical shifts (δ) in ppm and coupling constants (J) in Hz.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

Solvent: CDCl₃ or DMSO-d₆.

Temperature: 298 K.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply a Fourier transform to the FID. Phase and baseline correct the

spectrum. Report the chemical shifts (δ) in ppm.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation

pattern to further support the proposed structure.
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Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF)

or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray

Ionization - ESI).

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition (ESI-HRMS):

Ionization Mode: Positive and/or negative ion mode.

Mass Range: m/z 50 - 1000.

Capillary Voltage: 3-4 kV.

Drying Gas Flow: 5-10 L/min.

Drying Gas Temperature: 200-300 °C.

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-

H]⁻) and compare it with the calculated theoretical mass for the chemical formula

C₁₃H₁₃NO₅. Analyze the fragmentation pattern to identify characteristic fragment ions.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a

chemical intermediate like Exatecan intermediate 12.
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[https://www.benchchem.com/product/b7819549#spectroscopic-data-nmr-ms-of-exatecan-
intermediate-12]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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